
Qsymia
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
フェンテルミンとトピラマートは、主に肥満の治療に使用される併用薬です。フェンテルミンは興奮剤であり、食欲抑制剤です。一方、トピラマートは抗けいれん薬であり、体重減少の副作用があります。 この組み合わせは、Qsymiaというブランド名で販売されており、個人が体重を減らすのを助けるために、食事療法と運動と組み合わせて使用されます .
準備方法
合成ルートと反応条件
フェンテルミンは、ベンズアルデヒドから出発する多段階プロセスによって合成されます。ベンズアルデヒドは、還元的アミノ化と環化を含む一連の反応を受けます。 トピラマートは、D-フルクトースから合成され、D-フルクトースは2,3:4,5-ジ-O-イソプロピリデン-β-D-フルクトピラノースに変換され、続いてスルファモイル化されてトピラマートが得られます .
工業生産方法
フェンテルミンとトピラマートの工業生産には、収率と純度を高めるために最適化された反応条件を使用した大規模な化学合成が含まれます。 このプロセスには、医薬品基準を満たすための厳格な品質管理措置が含まれています .
化学反応の分析
反応の種類
フェンテルミンとトピラマートは、以下を含むさまざまな化学反応を受けます。
酸化: フェンテルミンは、N-オキシド誘導体を形成するために酸化される可能性があります。
還元: トピラマートは、対応するアルコール誘導体を形成するために還元反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
形成される主要な生成物
酸化: フェンテルミンのN-オキシド誘導体。
還元: トピラマートのアルコール誘導体。
科学研究の応用
フェンテルミンとトピラマートは、幅広い科学研究の応用を持っています。
化学: 反応機構を研究し、新しい合成方法を開発するためのモデル化合物として使用されます。
生物学: 食欲調節と代謝経路への影響が研究されています。
医学: 主に肥満の治療に使用され、睡眠時無呼吸症候群や2型糖尿病などの他の疾患の治療における可能性について研究が進められています
科学的研究の応用
Phentermine and topiramate have a wide range of scientific research applications:
Chemistry: Used as model compounds in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Studied for their effects on appetite regulation and metabolic pathways.
Medicine: Primarily used in the treatment of obesity, with ongoing research into their potential use in treating other conditions such as sleep apnea and type 2 diabetes
Industry: Used in the pharmaceutical industry for the development of weight management drugs
作用機序
フェンテルミンは、脳内のノルエピネフリンの放出を増加させることにより、興奮剤と食欲抑制剤として作用し、飢餓感を抑制します。トピラマートの作用機序には、γ-アミノ酪酸(GABA)活性の増強、炭酸脱水酵素の阻害、グルタミン酸受容体の拮抗作用など、複数の経路が含まれています。 これらの作用は、食欲の抑制と満腹感の増強に貢献します .
類似の化合物との比較
類似の化合物
フェンテルミン: 短期的な体重減少のために単独で使用される興奮剤と食欲抑制剤。
トピラマート: てんかんや片頭痛の予防のために単独で使用される抗けいれん薬
独自性
フェンテルミンとトピラマートの組み合わせは、食欲抑制と満腹感の増強の両方を標的とする二重の作用機序が独自です。 この組み合わせは、どちらかの化合物を単独で使用した場合と比較して、体重減少を促進する上でより効果的であることが示されています .
類似化合物との比較
Similar Compounds
Phentermine: A stimulant and appetite suppressant used alone for short-term weight loss.
Topiramate: An anticonvulsant used alone for the treatment of epilepsy and migraine prophylaxis
Uniqueness
The combination of phentermine and topiramate is unique in its dual mechanism of action, targeting both appetite suppression and increased satiety. This combination has been shown to be more effective in promoting weight loss compared to either compound alone .
特性
CAS番号 |
960078-81-3 |
|---|---|
分子式 |
C22H36N2O8S |
分子量 |
488.6 g/mol |
IUPAC名 |
2-methyl-1-phenylpropan-2-amine;[(1R,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate |
InChI |
InChI=1S/C12H21NO8S.C10H15N/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;1-10(2,11)8-9-6-4-3-5-7-9/h7-9H,5-6H2,1-4H3,(H2,13,14,15);3-7H,8,11H2,1-2H3/t7-,8-,9?,12+;/m1./s1 |
InChIキー |
PWDLDBWXTVILPC-QGGVPXFVSA-N |
SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C.CC(C)(CC1=CC=CC=C1)N |
異性体SMILES |
CC1(O[C@@H]2CO[C@@]3(C([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)C.CC(C)(CC1=CC=CC=C1)N |
正規SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C.CC(C)(CC1=CC=CC=C1)N |
同義語 |
Qsymia |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


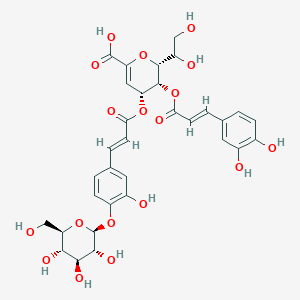
![[(1R,3R,4R,7R,8R,10Z,12R,14R,16S,17S,18R)-3,4-dihydroxy-7,11,14-trimethyl-2-methylidene-5-oxo-17-propan-2-yl-6-oxatetracyclo[10.7.0.03,8.014,18]nonadec-10-en-16-yl] 3-hydroxy-3,5-dimethylheptanoate](/img/structure/B1240803.png)
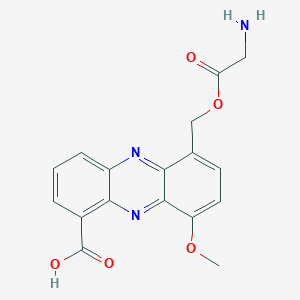
![(2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-[(di-o-tolylmethyl-carbamoyl)-methyl]-2-[4-(2-isopropoxy-ethoxy)-phenyl]-pyrrolidine-3-carboxylic acid; TFA](/img/structure/B1240806.png)
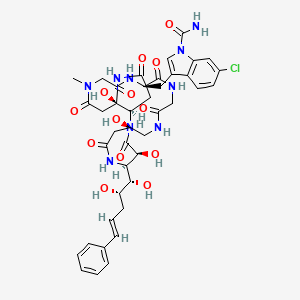

![3-(Diphenylmethylene)-1-[4-(4-phenyl-1-piperazinyl)butyl]pyrrolidine-2,5-dione](/img/structure/B1240812.png)
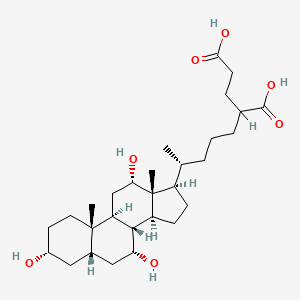

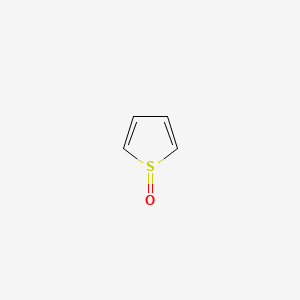
![(1-Allyl-1H-benzoimidazol-2-yl)-benzo[1,3]dioxol-5-ylmethylene-amine](/img/structure/B1240817.png)

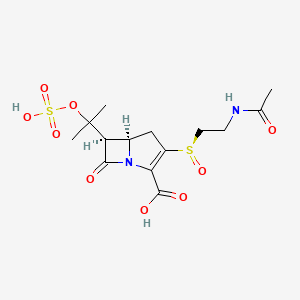
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-1,3-benzothiazol-2-amine](/img/structure/B1240823.png)
